N-methyl-2-(piperidin-4-yl)propanamide
Overview
Description
“N-methyl-2-(piperidin-4-yl)propanamide” is a chemical compound with the molecular formula C9H18N2O . It is also known as “2-Methyl-2-(piperidin-4-yl)propanamide” and has a molecular weight of 170.25 .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “this compound”, involves various intra- and intermolecular reactions . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” includes a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is "1S/C9H18N2O/c1-9(2,8(10)12)7-3-5-11-6-4-7/h7,11H,3-6H2,1-2H3,(H2,10,12)" .Chemical Reactions Analysis
The metabolism of new fentanyl analogs, which are structurally similar to “this compound”, generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .Mechanism of Action
While the specific mechanism of action for “N-methyl-2-(piperidin-4-yl)propanamide” is not explicitly mentioned in the search results, it’s worth noting that many piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Safety and Hazards
The safety data sheet for a similar compound indicates that it may cause severe skin burns, eye damage, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use protective gloves/clothing/eye protection/face protection . It should be used only outdoors or in a well-ventilated area .
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “N-methyl-2-(piperidin-4-yl)propanamide”, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field.
Properties
IUPAC Name |
N-methyl-2-piperidin-4-ylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7(9(12)10-2)8-3-5-11-6-4-8/h7-8,11H,3-6H2,1-2H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLINIVYNHROPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNCC1)C(=O)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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